2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine
Overview
Description
2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic compound that has garnered significant attention due to its unique chemical structure and diverse applications. This compound is part of the imidazo[1,2-a]pyridine family, known for their biological activity and utility in various scientific fields .
Preparation Methods
The synthesis of 2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with an aryl halide in the presence of an oxidizing agent.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, improving efficiency and yield.
Industrial production methods often utilize metal-free protocols to minimize environmental impact. For example, the condensation of 2-aminopyridine with aldehydes under metal-free conditions has been shown to be effective .
Chemical Reactions Analysis
2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridine exerts its effects involves interaction with various molecular targets and pathways. For instance, it can bind to specific enzymes or receptors, modulating their activity and leading to biological effects . The exact pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as imidazo[1,2-a]pyrimidine and imidazo[1,5-a]pyridine . These compounds share a similar core structure but differ in their substitution patterns and biological activities. The uniqueness of 2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridine lies in its specific biphenyl substitution, which imparts distinct chemical and biological properties .
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Used in materials science and pharmaceuticals.
Imidazo[1,2-a]pyrazine: Investigated for its electronic properties.
Properties
IUPAC Name |
2-(4-phenylphenyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)18-14-21-13-5-4-8-19(21)20-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLCPMARFSNQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255899 | |
Record name | 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-75-7 | |
Record name | 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38922-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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